

# In-Depth Technical Guide to the Dipeptide H-Lys-Asp-OH

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## Compound of Interest

Compound Name: *H-Lys-Asp-OH*

Cat. No.: *B3250847*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the dipeptide **H-Lys-Asp-OH**, along with detailed experimental protocols for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

## Core Data Presentation

The fundamental properties of H-L-Lys-L-Asp-OH are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub>	[1][2][3]
Molecular Weight	261.28 g/mol	[1][2]
Monoisotopic Mass	261.13247072 Da	
CAS Number	20556-18-7	
IUPAC Name	(2S)-2-[[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid	
Synonyms	L-lysyl-L-aspartic acid, Lys-Asp, KD	

## Experimental Protocols

The following sections detail the methodologies for the chemical synthesis, purification, and characterization of **H-Lys-Asp-OH**. These protocols are based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry.

### I. Solid-Phase Peptide Synthesis (SPPS) of H-Lys-Asp-OH

This protocol outlines the manual synthesis of **H-Lys-Asp-OH** using the Fmoc/tBu strategy, a widely adopted method in peptide chemistry.

#### 1. Resin Preparation:

- Swell 2-chlorotriyl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
- Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin).

#### 2. Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH):

- Dissolve Fmoc-L-Asp(OtBu)-OH (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3.0 equivalents) in DCM.
- Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
- To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.
- Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

### 3. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5x) and DCM (3x).

### 4. Coupling of the Second Amino Acid (Fmoc-Lys(Boc)-OH):

- In a separate vial, activate Fmoc-L-Lys(Boc)-OH (3 equivalents) with a coupling reagent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and DIPEA (6 equivalents) in DMF.
- Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
- Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.
- Wash the resin with DMF (3x) and DCM (3x).

### 5. Final Fmoc Deprotection:

- Repeat the Fmoc deprotection step as described in section 3.

#### 6. Cleavage and Global Deprotection:

- Wash the peptide-resin with DCM (3x) and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin (10 mL/g of resin) and stir for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under vacuum.

## II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.

#### 1. System Preparation:

- Column: C18 stationary phase.
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Detector: UV at 214 nm and 280 nm.

## 2. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A.
- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter.

## 3. Purification Protocol:

- Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject the peptide solution onto the column.
- Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min (for a preparative column).
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity (>98%).
- Lyophilize the pooled fractions to obtain the purified **H-Lys-Asp-OH** as a white powder.

# III. Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

## 1. Sample Preparation:

- Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution containing 0.1% formic acid to a final concentration of approximately 1 mg/mL.

## 2. Mass Spectrometry Analysis:

- Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
- Ionization Mode: Positive ion mode.
- Analysis: Acquire the full scan mass spectrum.

- Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecular ion  $[M+H]^+$  at an  $m/z$  of approximately 262.14. A doubly charged ion  $[M+2H]^{2+}$  at an  $m/z$  of approximately 131.57 may also be observed due to the presence of two basic lysine residues. The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

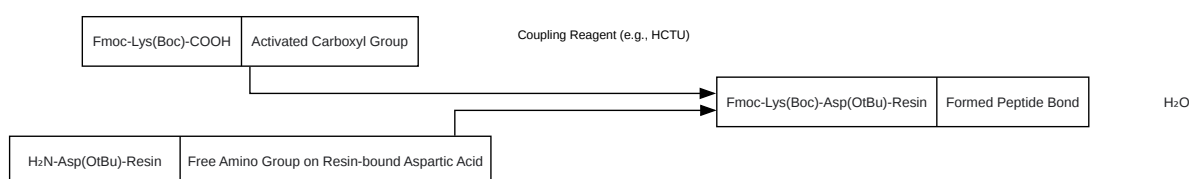
## Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships described in this guide.



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Caption: Workflow for the solid-phase synthesis of **H-Lys-Asp-OH**.



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Caption: Formation of the peptide bond between Lysine and Aspartic Acid.

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## References

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